Cas no 693222-51-4 (Hymenialdisine Analogue #1)

Hymenialdisine Analogue #1 structure
Nombre del producto:Hymenialdisine Analogue #1
Hymenialdisine Analogue #1 Propiedades químicas y físicas
Nombre e identificación
-
- Hymenialdisine Analogue #1
- HYMENIALDISINE ANALOGUE
- Hymenialdisine Analogue 1
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidine)-3,4,5,10-2H-azepino[3,4-b]indol-1-one
- HY-112477
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- BDBM50025098
- 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- PD084730
- NCGC00387768-01
- (5Z)-5-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one
- FT-0670243
- 5-(2-amino-4-oxo-1H-imidazol-5(4H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- SMPPSGXPGZSJCP-UHFFFAOYSA-N
- Chk2-IN-1
- (Z)-5-(2-Amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- 5-[2-Amino-5-oxo-3,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino [3,4-b]indol-1-one
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- SC-203885
- SCHEMBL3426111
- 693222-51-4
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
- AKOS040746331
- 5-[2-Amino-5-oxo-1,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- CHEMBL481333
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-1H,2H,3H,4H-azepino[3,4-b]indol-1-one
- Chk2 Inhibitor
- 724708-21-8
- (Z)-5-(2-amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one; Chk2 Inhibitor
- Hymenialdisine, 27d
- CHEMBL332551
- BDBM50149481
- BDBM50256044
-
- Renchi: InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
- Clave inchi: RZEPRPGFGRQXDI-UHFFFAOYSA-N
- Sonrisas: C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Atributos calculados
- Calidad precisa: 295.10692467g/mol
- Masa isotópica única: 295.10692467g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 1
- Complejidad: 558
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 116Ų
Propiedades experimentales
- Disolución: DMSO (Slightly)
Hymenialdisine Analogue #1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1 mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3,234.00 | 2023-07-11 | ||
TRC | H998025-10mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 10mg |
$ 1694.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | H998025-1mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 1mg |
$ 224.00 | 2023-09-07 |
Hymenialdisine Analogue #1 Literatura relevante
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
693222-51-4 (Hymenialdisine Analogue #1) Productos relacionados
- 2229249-20-9(2-Methyl-1-(pentafluorophenyl)propan-2-ol)
- 1805547-19-6(4-(Difluoromethyl)-5-hydroxy-2-nitropyridine-3-carboxylic acid)
- 930878-17-4(4-(3,4-dichlorophenyl)-6-(thiophen-2-yl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 2137658-71-8(Methyl 6-sulfinohexanoate)
- 946286-49-3(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide)
- 1806265-75-7(5-(Bromomethyl)-4-hydroxy-2-(trifluoromethoxy)pyridine-3-methanol)
- 2227818-73-5(methyl 5-(1R)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)
- 452-74-4(1-bromo-2-fluoro-4-methyl-benzene)
- 1423892-76-5(4-Pyrimidinamine, 2-[[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]methyl]-)
- 941946-01-6(3-methyl-N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}benzamide)
Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
